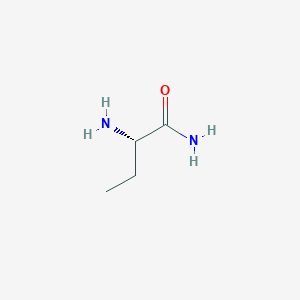
2-(2-chloroethoxy)acetic Acid
概要
説明
2-(2-chloroethoxy)acetic Acid, also known as 2-chloroethoxy acetic acid, is a chemical compound with the molecular formula C4H7ClO3 and a molecular weight of 138.55 . It is a colorless to pale-yellow to yellow-brown liquid or solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroethoxy ethanol with nitric acid for a period ranging between 2-12 hours at a temperature ranging from 10-90°C . The reaction process is shown in the accompanying drawing .Molecular Structure Analysis
The molecular structure of this compound contains a total of 14 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 289.8±15.0 °C at 760 mmHg, and a flash point of 129.0±20.4 °C . It also has a molar refractivity of 28.7±0.3 cm3, a polar surface area of 47 Å2, a polarizability of 11.4±0.5 10-24 cm3, and a molar volume of 106.9±3.0 cm3 .科学的研究の応用
Synthesis Methods
- Oxidation Process for Synthesis : 2-(2-chloroethoxy) acetic acid can be synthesized through the oxidation of 2-(2-chloroethoxy) ethanol. Nitric acid is found to be an effective oxidant in this process, providing a high yield of 89% (Hong-lin, 2008).
Industrial Applications
- Epoxy Resins and Reactive Polymers : A related compound, 3-Chloro-2-hydroxypropyl acetate, derived from a regioselective ring-opening reaction of epichlorohydrin with acetic acid, finds wide applications in the production of various epoxy resins. These resins are used for coating metal, leather, paper, and wood (Yadav & Surve, 2013).
Environmental Studies
- Herbicide Research : Studies on the adsorption behavior of related herbicides like 2,4,5-Trichlorophenoxy acetic acid on nano-composite materials demonstrate their effectiveness in removing these compounds from aqueous solutions (Khan & Akhtar, 2011).
- Advanced Oxidation Processes : Research on the degradation and mineralization of chlorinated phenoxy acids herbicides in aqueous solutions focuses on environmental protection. This includes studying the optimization of advanced oxidation processes (Mehralipour & Kermani, 2021).
Chemical Analysis and Characterization
- Molecular Co-crystals Study : Investigations into the molecular co-crystals containing phenoxyacetic acid derivatives, including 2-(2-chloroethoxy)acetic acid, offer insights into their structural and conformational aspects (Lynch et al., 2003).
Catalytic Studies
- CO2 Reduction Research : Studies focusing on the reduction of CO2 to acetic acid on certain catalyst surfaces highlight the potential application of this compound and its derivatives in sustainable catalyst technologies (Santos-Carballal et al., 2020).
Nanotechnology Applications
- Nanocarriers for Controlled Release : Functionalized mesoporous silica nanoparticles can be used for controlled release formulations of 2,4-Dichlorophenoxy Acetic Acid, suggesting applications in reducing environmental impact (Cao et al., 2017).
Toxicological Research
- Cellular Impact Studies : Research on the effects of 2,4-Dichlorophenoxyacetic acid on human dental pulp stem cells indicates its potential to cause oxidative stress and apoptosis at higher concentrations (Mahmoudinia et al., 2019).
Safety and Hazards
2-(2-chloroethoxy)acetic Acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place with the container kept tightly closed .
作用機序
Target of Action
It is known to be an organic compound used in certain organic reactions as a catalyst .
Mode of Action
It is known to be used as a catalyst in some organic reactions, such as the esterification of alcohols and ethers
Biochemical Pathways
Given its role as a catalyst in organic reactions, it may influence the pathways related to these reactions .
Result of Action
As a catalyst in organic reactions, it likely facilitates these reactions and influences their outcomes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-chloroethoxy)acetic Acid. For instance, it should be stored in a dry, room-temperature environment . It should also be handled with appropriate protective measures to avoid contact with skin, eyes, and respiratory tract . During storage and transportation, it should be kept away from strong oxidizing agents and acids to prevent dangerous chemical reactions .
特性
IUPAC Name |
2-(2-chloroethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXJETVNZPUVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448286 | |
| Record name | 2-(2-chloroethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14869-41-1 | |
| Record name | 2-(2-Chloroethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14869-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-chloroethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing 2-(2-chloroethoxy)acetic acid according to recent research?
A1: Recent research [, ] suggests that direct oxidation of 2-(2-chloroethoxy)ethanol using nitric acid is a highly efficient method for synthesizing this compound. This method, using water as a solvent, boasts several advantages:
- High Yield: A study achieved an impressive 89% yield using this method [].
- Simplicity: The reaction procedure is straightforward, requiring only stirring the reactants at a mildly elevated temperature (35-40°C) [].
- Environmental Friendliness: The use of water as a solvent minimizes the environmental impact compared to methods employing organic solvents [].
Q2: How is the synthesized this compound characterized?
A2: The synthesized this compound is typically characterized using spectroscopic techniques. Researchers primarily employ Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the identity and purity of the synthesized compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




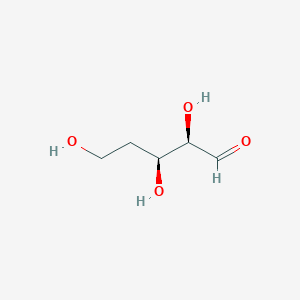
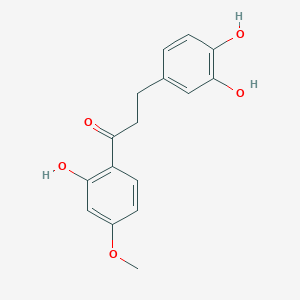

![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)

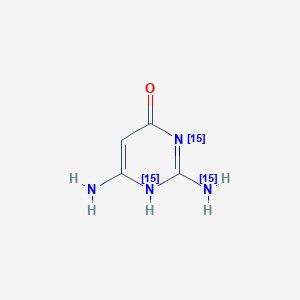
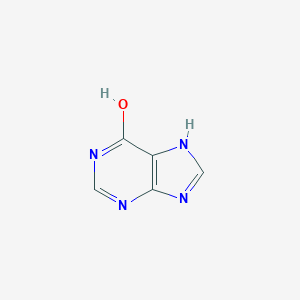


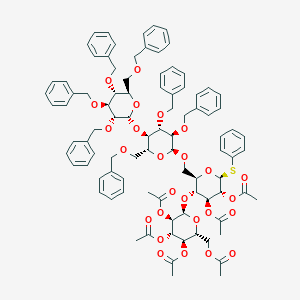
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
